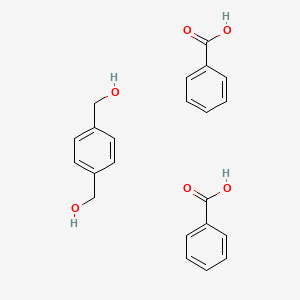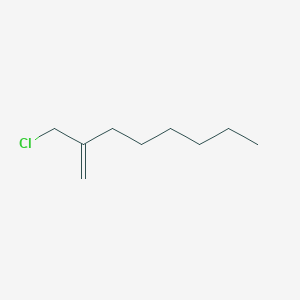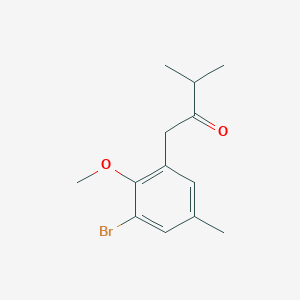
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one is an organic compound that features a brominated aromatic ring with methoxy and methyl substituents, connected to a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one typically involves the bromination of a methoxy-methyl-substituted aromatic compound followed by a Friedel-Crafts acylation reaction. The bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . The Friedel-Crafts acylation involves the reaction of the brominated aromatic compound with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and carbonyl groups can engage in hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar aromatic structure with boronic acid functionality.
4-Methoxy-2-methylphenylboronic acid: Similar methoxy and methyl substituents but lacks bromine.
2-Methoxyphenylboronic acid: Similar methoxy group but lacks bromine and methyl substituents.
Uniqueness
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one is unique due to the combination of its brominated aromatic ring and butanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
105064-60-6 |
|---|---|
Fórmula molecular |
C13H17BrO2 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C13H17BrO2/c1-8(2)12(15)7-10-5-9(3)6-11(14)13(10)16-4/h5-6,8H,7H2,1-4H3 |
Clave InChI |
OYOAFZXYKYTPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OC)CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


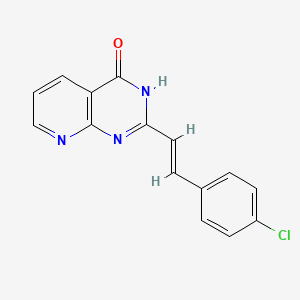

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
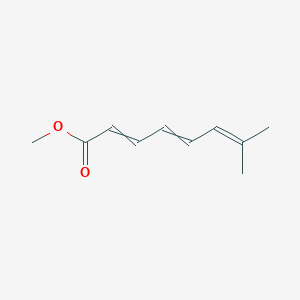

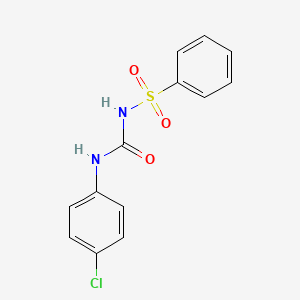
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
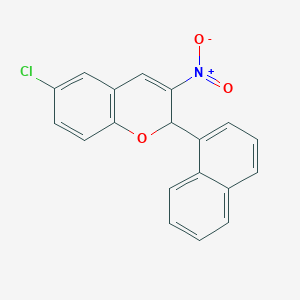
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
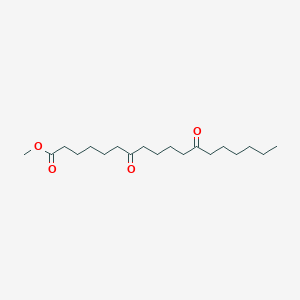
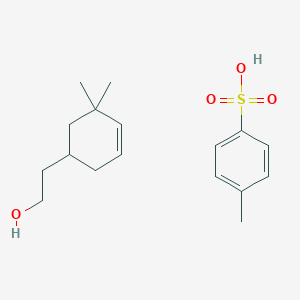
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
